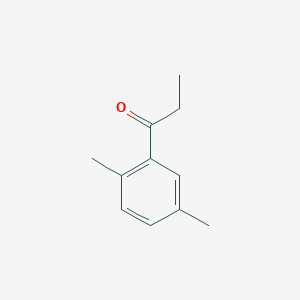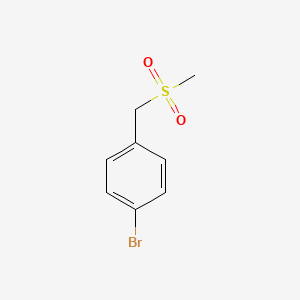
1-溴-4-(甲磺基甲基)苯
描述
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described, which is a precursor for the synthesis of graphene nanoribbons . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers . These studies suggest that the synthesis of brominated benzene derivatives often involves the introduction of bromine to the benzene ring, which can be further functionalized.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was elucidated using NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . The presence of rotational isomers in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene was identified through NMR spectroscopy . These findings highlight the importance of spectroscopic methods in determining the structure of such compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is explored in several papers. The bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds . The conversion of an aryl bromide to the corresponding aryllithium is also reported . These studies demonstrate that brominated benzene derivatives can participate in various chemical reactions, leading to the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are diverse. The title compound in one study exhibits intermolecular hydrogen bonding and halogen bonding, which contribute to the stability of the structure . Another study describes the crystal structure of a brominated benzene derivative, which involves strong interionic hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments.
科学研究应用
Multi-Coupling Reagent
1-Bromo-4-(methylsulfonylmethyl)benzene has been studied for its use as a multi-coupling reagent. A related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, reacts with various electrophiles in the presence of zinc to yield unsaturated sulfones, which can then react with different nucleophiles to create highly functionalized sulfones. These sulfones can be further transformed into enones or dienones, demonstrating the versatility of bromo sulfones as multi-coupling reagents (Auvray, Knochel, & Normant, 1985).
Synthesis and Fluorescence Properties
Another application is in the synthesis and investigation of fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from a similar compound, displayed significant fluorescence intensity differences between solution and solid-state, indicating potential use in materials with Aggregation-Induced Emission (AIE) characteristics (Liang Zuo-qi, 2015).
Novel Catalyst in Organic Synthesis
This compound has also been utilized in organic synthesis. For instance, a novel N-bromo sulfonamide reagent was used as a catalyst for synthesizing bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, showcasing its role as an efficient catalyst in the formation of complex organic structures (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Synthesis of Aromatics and Heterocycles
It is also involved in the synthesis of aromatic and heterocyclic compounds. Petrov, Kalyazin, and Somov (2021) demonstrated its use in creating ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines, which upon heating yield various aromatic compounds (Petrov, Kalyazin, & Somov, 2021).
Conformational Studies and Molecular Mechanics
Furthermore, 1-bromo-4-(methylsulfonylmethyl)benzene and its derivatives have been studied for their unique conformations. For example, Okazaki et al. (1989) explored the conformation of a related compound, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, using dynamic NMR and molecular mechanics, highlighting its potential in steric protection and conformational analysis (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
Characterization and Graphene Nanoribbons Synthesis
Patil, Uthaisar, Barone, Fahlman, (2012) explored the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, highlighting its role as a precursor in the synthesis of graphene nanoribbons with controlled edge morphology (Patil, Uthaisar, Barone, & Fahlman, 2012).
Molecular Electronics and Building Blocks
Additionally, it serves as a building block in molecular electronics. For instance, Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen (2005) used aryl bromides, including 1-bromo-4-(methylsulfonylmethyl)benzene derivatives, to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for molecular electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Charge Density Analysis and Reactivity Studies
The compound's electron density and chemical reactivity have also been subjects of interest. Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch (2013) conducted an experimental and theoretical charge density analysis of a bromoethyl sulfonium salt, closely related to 1-bromo-4-(methylsulfonylmethyl)benzene, to understand its chemical reactivity and potential applications in synthesis (Ahmed, Yar, Nassour, Guillot, Lecomte, & Jelsch, 2013).
属性
IUPAC Name |
1-bromo-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFLRBJHQPXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375759 | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfonylmethyl)benzene | |
CAS RN |
213627-30-6 | |
| Record name | 1-Bromo-4-[(methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213627-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213627-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


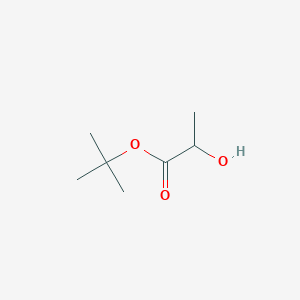
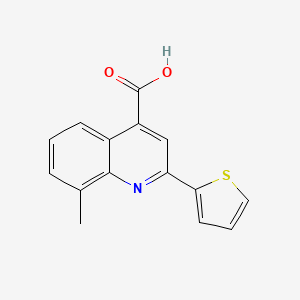

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

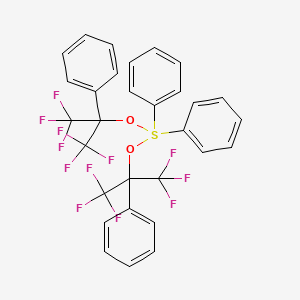
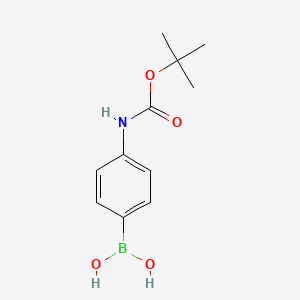

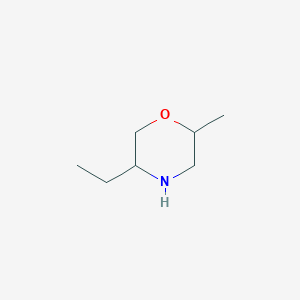
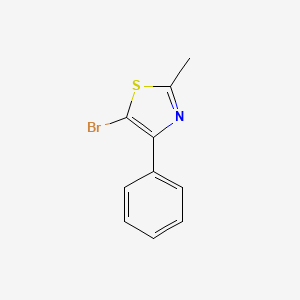
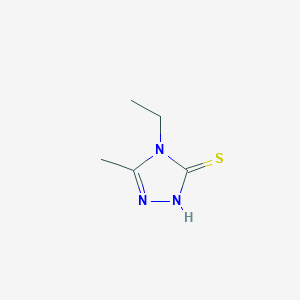
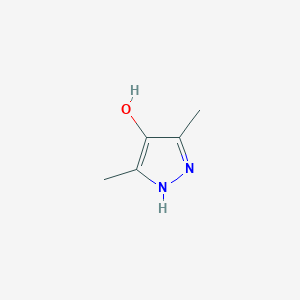
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
